3-ethyl-5-methylpiperidine hydrochloride, Mixture of diastereomers
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Overview
Description
3-Ethyl-5-methylpiperidine hydrochloride is a chemical compound that exists as a mixture of diastereomers. This compound is known for its unique structural features and reactivity, making it valuable in various scientific research applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-5-methylpiperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as piperidine and appropriate alkylating agents.
Alkylation Reaction: The piperidine ring is alkylated using ethyl and methyl halides under controlled conditions to introduce the ethyl and methyl groups at the 3 and 5 positions, respectively.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of 3-ethyl-5-methylpiperidine hydrochloride involves scaling up the above synthetic route. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-5-methylpiperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Primary amines.
Substitution Products: Various alkylated or aminated derivatives of the piperidine ring.
Scientific Research Applications
3-Ethyl-5-methylpiperidine hydrochloride is extensively used in scientific research due to its unique properties and reactivity. Some of its applications include:
Chemistry: It serves as a building block in organic synthesis and is used in the preparation of various pharmaceuticals and fine chemicals.
Biology: The compound is utilized in biological studies to investigate enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including its use in drug development and as a lead compound for new medications.
Industry: Its reactivity makes it valuable in catalysis studies and the development of new chemical processes.
Mechanism of Action
The mechanism by which 3-ethyl-5-methylpiperidine hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3-Ethyl-5-methylpiperidine hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Piperidine: The parent compound without alkyl substituents.
N-ethylpiperidine: Piperidine with an ethyl group at the nitrogen atom.
N-methylpiperidine: Piperidine with a methyl group at the nitrogen atom.
Properties
CAS No. |
2758001-09-9 |
---|---|
Molecular Formula |
C8H18ClN |
Molecular Weight |
163.7 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.